molecular formula C13H17Br2N3S B2925030 2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide CAS No. 926891-75-0

2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide

Cat. No.: B2925030
CAS No.: 926891-75-0
M. Wt: 407.17
InChI Key: QGKOISBVMZWURU-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide is a heterocyclic compound that contains a piperidine ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-4-pyridin-4-ylthiazole with piperidine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine: Similar structure but lacks the dihydrobromide component.

    1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Contains a benzoimidazole ring instead of a thiazole ring.

Uniqueness

2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide is unique due to its combination of piperidine, pyridine, and thiazole rings, which confer specific electronic and steric properties. This makes it particularly useful in the design of compounds with targeted biological activity .

Properties

IUPAC Name

2-piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S.2BrH/c1-5-14-6-2-10(1)12-9-17-13(16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKOISBVMZWURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=NC=C3.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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